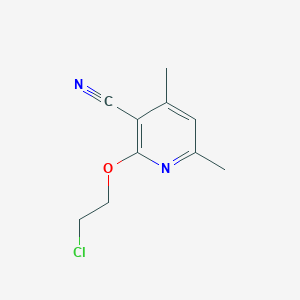

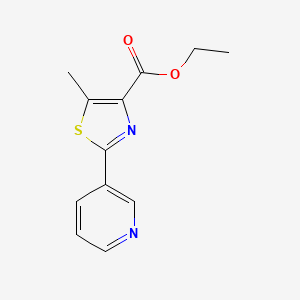

2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile

説明

“2-(2-Chloroethoxy)ethanol” is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It’s also known as “Triethylene glycol monochlorohydrin” and is used in laboratory chemicals .

Synthesis Analysis

The synthesis method of “2-(2-chloroethoxy)acetic acid” uses “2-chloroethoxy ethanol” as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves reacting “2-chloroethoxy ethanol” with nitric acid for a period ranging between 2-12 hrs at a temperature ranging from 10-90°C .

Molecular Structure Analysis

The molecular formula for “2-(2-(2-Chloroethoxy)ethoxy)ethanol” is C6H13ClO3 with a molecular weight of 168.619 .

Chemical Reactions Analysis

“2-Chloroethanol” is produced by treating ethylene with hypochlorous acid . It was once produced on a large scale as a precursor to ethylene oxide .

Physical And Chemical Properties Analysis

The density of “2-(2-(2-Chloroethoxy)ethoxy)ethanol” is 1.1±0.1 g/cm3, and it has a boiling point of 247.6±0.0 °C at 760 mmHg .

科学的研究の応用

Application in Polymer Science

- Methods of Application or Experimental Procedures: The compound is used in the redox polymerization of N-isopropylacrylamide (NIPAM) to obtain poly-N-isopropylacrylamide (PNIPAM-Cl). This is then used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of 2- (dimethyl amino)ethyl methacrylate) (DMAEMA) to prepare the temperature-responsive copolymers .

- Results or Outcomes: The synthesized temperature-responsive block copolymer was characterized using various instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope and UV–Vis .

Application in Industrial Chemistry

- Summary of the Application: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .

- Methods of Application or Experimental Procedures: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid . The reaction is as follows:

- Results or Outcomes: This application has been supplanted by the more economic direct oxidation of ethylene .

Application in Battery Development

- Summary of the Application: 1,2-bis(2-chloroethoxy)ethane (Cl-DEE) is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for the development of batteries . The additional chlorine groups improve the oxidation stability and turn the highly flammable parent molecule DEE into a flame retardant, increasing the flashpoint from 35°C to 126°C .

- Methods of Application or Experimental Procedures: The electrolyte system contained lithium bis(fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .

- Results or Outcomes: The team found that the formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V . LiF/LiCl-enriched interphases formed on the cathode and the anode effectively suppress undesired side reactions for better cycling life .

Safety And Hazards

特性

IUPAC Name |

2-(2-chloroethoxy)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFGHJYRUUMQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207970 | |

| Record name | 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile | |

CAS RN |

1053658-92-6 | |

| Record name | 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)

![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)

![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)

![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)